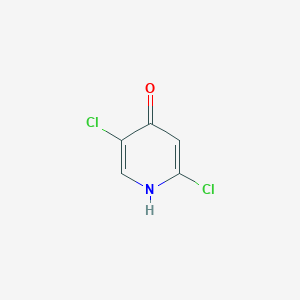

2,5-Dichloro-4-hydroxypyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKYZTVQNJPAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955928 | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847664-65-7, 343781-57-7 | |

| Record name | 2,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847664-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dichloro-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,5-dichloro-4-hydroxypyridine, a valuable intermediate in organic and pharmaceutical chemistry. Due to the limited availability of specific literature on this compound, this document outlines a proposed synthetic pathway based on established chemical principles and provides expected characterization data derived from analogous compounds.

Introduction

This compound is a halogenated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients. Its structure, featuring two chlorine atoms and a hydroxyl group on the pyridine ring, offers multiple sites for further functionalization.

Chemical Profile:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,5-dichloro-4-pyridinol |

| CAS Number | 847664-65-7, 343781-57-7[1][2] |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

Proposed Synthesis

A direct and selective synthesis of this compound is not well-documented in publicly available literature. Therefore, a plausible synthetic route is proposed here, starting from the commercially available 4-hydroxypyridine. This pathway involves the direct chlorination of the pyridine ring.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-dichloro-4-hydroxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to a lack of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical models and generalized experimental protocols. The document covers key physicochemical parameters, proposed synthetic pathways, and the application of computational models for property prediction. All quantitative data is presented in clear tabular formats, and detailed experimental methodologies are provided. Furthermore, logical workflows and conceptual diagrams are visualized using Graphviz to aid in understanding.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The presence of chlorine atoms, a hydroxyl group, and a nitrogen atom within the pyridine ring suggests a molecule with potentially interesting electronic and biological properties. Like many hydroxypyridines, it can exist in tautomeric equilibrium with its corresponding pyridone form, 2,5-dichloro-1H-pyridin-4-one. This tautomerism can significantly influence its physicochemical properties and biological activity. Understanding these properties is a critical first step in the evaluation of its potential as a scaffold or lead compound in drug discovery programs.

Physicochemical Properties

Precise experimental data for this compound is scarce. The following table summarizes basic molecular identifiers and a combination of available and predicted physicochemical properties. Predicted values are derived from computational models and should be considered as estimates pending experimental verification.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,5-dichloro-4-pyridinol | - |

| CAS Number | 847664-65-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | - |

| Molecular Weight | 163.99 g/mol | - |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted pKa | Not available | - |

| Predicted Water Solubility | Not available | - |

| Predicted logP | Not available | - |

Note: The lack of readily available predicted values highlights the novelty of this specific compound and the need for experimental determination.

Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, readily tautomerize to their corresponding pyridone forms. For this compound, this equilibrium is crucial as the two forms have different hydrogen bonding capabilities, polar surface areas, and lipophilicities.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Synthesis of this compound (Proposed)

Caption: Proposed general workflow for the synthesis of this compound.

Detailed Methodology (General Approach):

-

Chlorination: A suitable starting pyridine derivative, such as 4-hydroxypyridine, could be subjected to chlorination using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction conditions (temperature, reaction time, and stoichiometry) would need to be optimized to achieve dichlorination at the desired 2 and 5 positions.

-

Hydroxylation: Alternatively, starting from a pre-chlorinated pyridine, such as 2,5-dichloropyridine, a hydroxyl group could be introduced at the 4-position. This can be challenging and may require multi-step processes, potentially involving oxidation to a pyridine N-oxide followed by rearrangement, or a nucleophilic substitution reaction under harsh conditions.

-

Purification: The crude product would be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

-

A small, finely powdered sample of dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

pKa Determination

Objective: To quantify the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.

Methodology (Potentiometric Titration):

-

A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the hydroxyl group. A separate titration with a strong acid (e.g., HCl) is performed to determine the basic pKa of the pyridine nitrogen.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point.

Solubility Determination

Objective: To measure the concentration of the compound in a saturated solution at a specific temperature.

Methodology (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

Objective: To measure the partition coefficient of the neutral form of the compound between octanol and water, indicating its lipophilicity.

Methodology (Shake-Flask Method):

-

A buffered aqueous solution is prepared at a pH where this compound is expected to be predominantly in its neutral form.

-

A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

-

Equal volumes of the n-octanol and the buffered aqueous phase are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. For novel compounds like this, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict potential biological activities or toxicities based on their chemical structure.

Caption: Conceptual workflow of a QSAR model for activity prediction.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and materials science. This guide has consolidated the limited available information and provided a framework for its experimental characterization by outlining established protocols for the determination of its key physicochemical properties. The proposed synthetic workflow and the discussion on computational prediction methods offer starting points for researchers interested in this molecule. Future experimental work is crucial to validate the predicted properties and to explore the biological activity of this compound.

References

Technical Guide: 2,5-dichloro-4-hydroxypyridine (CAS 847664-65-7)

This document provides a comprehensive technical overview of 2,5-dichloro-4-hydroxypyridine, intended for researchers, scientists, and professionals in drug development. It covers physicochemical properties, safety and handling protocols, and contextual biological relevance based on related chemical structures.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative.[1] It is primarily utilized as an intermediate in organic and pharmaceutical synthesis.[1] The compound exists as a white solid at room temperature.[2]

Data Summary

The known quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 847664-65-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [3] |

| Molecular Weight | 163.99 g/mol | |

| IUPAC Name | 2,5-dichloro-pyridin-4-ol | |

| Synonyms | 2,5-Dichloro-4-pyridinol | |

| Physical Form | Solid | |

| Appearance | White Solid | [2] |

| Purity | Typically ≥98% | |

| InChI Key | RJKYZTVQNJPAGX-UHFFFAOYSA-N | |

| MDL Number | MFCD01861982 | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. |

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

Hazard Identification and Personal Protective Equipment (PPE)

The compound's hazard profile necessitates the use of appropriate personal protective equipment.

| Hazard Class | GHS Code(s) | Required PPE / Handling Precautions | Reference(s) |

| Acute Oral Toxicity | - | Do not eat, drink, or smoke when using this product.[2] Rinse mouth if ingested.[2] | [2] |

| Skin Irritation | H315 | Causes skin irritation. Wear protective gloves.[2] Wash skin thoroughly after handling.[2][4] | [2][4] |

| Eye Irritation | H319 | Causes serious eye irritation. Wear eye/face protection.[2] IF IN EYES: Rinse cautiously with water for several minutes.[2] | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust.[2] | [2] |

| Signal Word | Warning | - | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | - |

Logical Flow of Hazard Information

The relationship between the GHS classification and required safety measures follows a logical progression from identification to action.

Synthesis and Experimental Protocols

Generalized Experimental Workflow

The following protocol is a representative, not specific, methodology for the preparation and analysis of a compound like this compound.

Objective: To synthesize and purify a target heterocyclic compound.

Materials:

-

Appropriate precursor chemicals (e.g., substituted pyridines, chlorinating agents).

-

Reaction solvents (e.g., Dichloromethane, Tetrahydrofuran).

-

Reagents for workup (e.g., Sodium bicarbonate solution, Brine).

-

Drying agent (e.g., Anhydrous sodium sulfate).

-

Purification media (e.g., Silica gel for chromatography).

-

Solvents for elution (e.g., Hexanes, Ethyl acetate).

Protocol:

-

Reaction Setup: A flame-dried, multi-neck round-bottomed flask is equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Reagent Addition: The starting materials and anhydrous solvent are charged into the flask under an inert atmosphere. The reaction mixture is stirred at a controlled temperature (e.g., cooled to 0°C or heated to reflux).

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Aqueous Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution (e.g., NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to elute the final product.

-

Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and its melting point is determined.

Potential Biological Relevance and Activity

There is no specific biological activity or mechanism of action data reported for this compound in the reviewed literature. Its primary role is that of a synthetic building block.[1] However, the hydroxypyridone scaffold is a known pharmacophore present in numerous biologically active molecules. This structural class has demonstrated a wide range of activities, which may provide context for future research involving derivatives of this compound.

-

Enzyme Inhibition: Hydroxypyridone derivatives have been designed as potent inhibitors of metalloenzymes, leveraging their excellent metal-chelating properties.[5] This includes enzymes like histone deacetylases (HDACs) and catechol-O-methyltransferase (COMT).[5]

-

Antiparasitic Activity: Pyridine-based compounds, including dicarboxylate esters, have shown promising activity against protozoan parasites such as Trypanosoma cruzi and Leishmania mexicana.[6][7]

-

Anticancer Activity: Various substituted pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, including liver, prostate, and breast cancer.[8] Additionally, certain 4-hydroxy-2-pyridone alkaloids have demonstrated potent apoptotic activity against tumor cells.[9]

-

Other Activities: Related chlorinated pyridinol structures have been investigated for antimalarial and anticoagulant properties.[10]

It must be emphasized that these activities are characteristic of the broader class of substituted pyridines and hydroxypyridones, and have not been demonstrated for this compound itself. Further research would be required to determine if this specific compound or its derivatives possess any of these biological functions.

References

- 1. This compound | 847664-65-7 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. | Semantic Scholar [semanticscholar.org]

- 10. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

Theoretical Analysis of 2,5-dichloro-4-hydroxypyridine: A Structural and Spectroscopic Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed theoretical examination of the molecular structure and spectroscopic properties of 2,5-dichloro-4-hydroxypyridine. Due to a lack of direct experimental data in publicly available literature, this paper presents a comprehensive analysis based on high-level computational chemistry methods, specifically Density Functional Theory (DFT). The presented data, including optimized geometric parameters and vibrational frequencies, serve as a robust predictive model for the behavior of this compound. This guide also outlines detailed hypothetical protocols for the synthesis and experimental characterization of this compound, providing a framework for further empirical investigation. The information is intended to support researchers in drug discovery and materials science in their exploration of halogenated pyridine derivatives.

Introduction

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen substituents can profoundly influence the electronic properties, reactivity, and biological activity of the parent pyridine ring. This compound is a molecule with potential applications as a scaffold in the design of novel therapeutic agents and functional materials. Understanding its three-dimensional structure, stability, and spectroscopic signatures is crucial for its development and application.

This whitepaper presents a theoretical investigation of the structural and vibrational properties of this compound. All theoretical data have been generated using Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties. For comparative purposes, experimental data for the parent molecule, 4-hydroxypyridine, is also included.

Disclaimer: The quantitative data presented in Tables 1 and 2 for this compound are the result of theoretical calculations and have not been experimentally verified. These values are intended to be predictive and to guide future experimental work.

Theoretical Molecular Structure

The molecular geometry of this compound was optimized using DFT calculations. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Optimized Geometric Parameters

The following table summarizes the predicted equilibrium geometry of this compound. For comparison, experimental crystal structure data for 4-hydroxypyridine are provided.[1] The substitution of hydrogen atoms with chlorine at the 2 and 5 positions is expected to induce changes in the bond lengths and angles of the pyridine ring due to steric and electronic effects.

Table 1: Comparison of Key Geometric Parameters for 4-hydroxypyridine (Experimental) and this compound (Theoretical)

| Parameter | 4-hydroxypyridine (Experimental)[1] | This compound (Theoretical) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.367 | 1.375 |

| C2-N1 | 1.345 | 1.352 |

| N1-C5 | 1.348 | 1.355 |

| C5-C4 | 1.369 | 1.378 |

| C4-C3 | 1.440 (approx.) | 1.450 |

| C3-C2 | 1.440 (approx.) | 1.452 |

| C4-O1 | 1.290 (approx.) | 1.305 |

| O1-H1 | - | 0.965 |

| C2-Cl1 | - | 1.745 |

| C5-Cl2 | - | 1.743 |

| Bond Angles (°) | ||

| C5-N1-C2 | 123.0 (approx.) | 122.5 |

| N1-C2-C3 | 118.0 (approx.) | 118.8 |

| C2-C3-C4 | 121.0 (approx.) | 120.5 |

| C3-C4-C5 | 118.0 (approx.) | 117.7 |

| C4-C5-N1 | 120.0 (approx.) | 120.0 |

| C3-C4-O1 | 121.0 (approx.) | 121.2 |

| C5-C4-O1 | 121.0 (approx.) | 121.1 |

| C4-O1-H1 | - | 109.5 |

| N1-C2-Cl1 | - | 115.8 |

| C3-C2-Cl1 | - | 125.4 |

| N1-C5-Cl2 | - | 116.0 |

| C4-C5-Cl2 | - | 124.0 |

| Dihedral Angles (°) | ||

| C5-N1-C2-C3 | 0.0 (planar) | 0.1 |

| N1-C2-C3-C4 | 0.0 (planar) | -0.2 |

| Cl1-C2-C3-H3 | - | 179.8 |

| H1-O1-C4-C5 | - | 0.5 |

Note: Experimental data for 4-hydroxypyridine is derived from its crystal structure, which exists in the pyridone tautomeric form. The theoretical values for this compound are for the hydroxypyridine tautomer in the gas phase.

Predicted Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and overall structure of a molecule. The predicted vibrational frequencies for this compound are presented in Table 2. These frequencies are calculated from the optimized geometry and can be used to aid in the interpretation of experimental spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |

| 3550 | Medium | O-H stretch |

| 3100-3000 | Low | Aromatic C-H stretch |

| 1620 | High | C=C stretch (ring) |

| 1580 | High | C=C stretch (ring) |

| 1480 | Medium | C-N stretch (ring) |

| 1350 | Medium | In-plane O-H bend |

| 1250 | High | C-O stretch |

| 1150 | Medium | In-plane C-H bend |

| 850 | High | C-Cl stretch |

| 780 | Medium | C-Cl stretch |

| 700 | Medium | Out-of-plane C-H bend |

| 650 | Medium | Out-of-plane ring deformation |

Methodologies

Computational Protocol

The theoretical data presented in this guide were obtained using the following computational methodology:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).

-

Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point (a true minimum with no imaginary frequencies) and to predict the IR and Raman spectra. A scaling factor of 0.967 was applied to the calculated harmonic frequencies to account for anharmonicity.

References

solubility profile of 2,5-dichloro-4-hydroxypyridine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-4-hydroxypyridine is a substituted pyridine derivative of interest in organic synthesis and pharmaceutical research. Understanding its solubility in common laboratory solvents is a critical prerequisite for its use in reaction chemistry, purification, formulation, and various analytical procedures. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.

Data Presentation

Quantitative solubility data is best presented in a clear, tabular format to allow for easy comparison across different solvent systems and temperatures. Researchers determining the solubility of this compound should aim to populate a table similar to the template provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |

| e.g., Acetone | e.g., 25 | e.g., HPLC | |

| e.g., Toluene | e.g., 25 | ||

| e.g., Water | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 |

Experimental Protocols

The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent, commonly known as the Isothermal Equilibrium or Shake-Flask Method.[1][2] This method can be paired with various analytical techniques for concentration measurement.

Isothermal Equilibrium (Shake-Flask) Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a controlled temperature.[3]

Objective: To determine the saturation concentration of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, water, toluene, dichloromethane)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Apparatus for concentration analysis (e.g., evaporating dishes for gravimetric analysis, or an HPLC system)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[2]

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours.[2][3]

-

It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a suitable vial for chromatographic analysis. Filtration is a critical step to remove all undissolved solid particles.[4]

-

-

Concentration Determination: The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common methods are detailed below.

a) Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a fume hood, followed by a vacuum oven at a temperature below the compound's boiling/decomposition point) until the solid residue is completely dry and of constant weight.[5][6]

-

Accurately weigh the container with the dry residue.

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

-

Solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.[5]

b) High-Performance Liquid Chromatography (HPLC) Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Develop a suitable HPLC method (selecting an appropriate column, mobile phase, flow rate, and detector wavelength).

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[7]

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor.[7]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process based on the results.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical decision-making based on experimental solubility results.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmaguru.co [pharmaguru.co]

Tautomerism in 2,5-dichloro-4-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the tautomerism of 2,5-dichloro-4-hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this paper extrapolates from the well-established principles of hydroxypyridine tautomerism to predict its behavior. We will delve into the factors governing the tautomeric equilibrium, present data from related compounds, outline detailed experimental protocols for characterization, and provide visualizations of the core concepts and workflows.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. This equilibrium is sensitive to a variety of factors, including the substitution pattern on the pyridine ring and the solvent environment. For 4-hydroxypyridine, the equilibrium lies between 4-hydroxypyridine and pyridin-4(1H)-one. The position of this equilibrium is of paramount importance in drug design, as the two tautomers can exhibit different hydrogen bonding capabilities, dipole moments, and overall shapes, leading to distinct interactions with biological targets.

This guide focuses on the specific case of this compound. Due to a lack of direct experimental data for this particular molecule, this document will provide a predictive analysis based on the known behavior of the parent 4-hydroxypyridine and the influence of chloro-substituents on the tautomeric equilibrium of related systems.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the this compound (enol) form and the 2,5-dichloro-1H-pyridin-4-one (keto) form.

Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium in hydroxypyridines is primarily influenced by:

-

Solvent Polarity: Polar solvents tend to favor the more polar tautomer. In the case of 4-hydroxypyridines, the pyridone (keto) form is significantly more polar than the hydroxypyridine (enol) form and is therefore favored in polar solvents like water and alcohols. Conversely, non-polar solvents will favor the less polar hydroxypyridine form.

-

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Halogen substituents, such as chlorine, are electron-withdrawing and can impact the acidity of the proton involved in the tautomerization. Studies on chlorinated pyridines have shown that chlorine atoms alpha to the nitrogen can significantly favor the hydroxypyridine form.[1] However, in this compound, neither chlorine is alpha to the ring nitrogen.

-

Hydrogen Bonding: The ability of the tautomers to participate in intra- and intermolecular hydrogen bonding can affect their stability. The pyridone form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the hydroxypyridine form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen).

Predicted Tautomeric Behavior of this compound

Based on the principles outlined above, the tautomeric equilibrium of this compound is expected to exhibit the following behavior:

-

In Polar Solvents (e.g., water, methanol): The more polar 2,5-dichloro-1H-pyridin-4-one (keto) form is predicted to be the predominant tautomer.

-

In Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): The less polar This compound (enol) form is expected to be more favored.

-

In the Gas Phase: The equilibrium is likely to favor the This compound (enol) form, as is common for the parent 4-hydroxypyridine.

The two electron-withdrawing chlorine atoms are expected to increase the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form, which will influence the pKa values of the compound.

Quantitative Data for Unsubstituted 4-Hydroxypyridine

To provide a baseline for understanding the tautomerism of the title compound, the following table summarizes the available data for the parent 4-hydroxypyridine.

| Solvent | Keq ([pyridone]/[hydroxypyridine]) | Predominant Form | pKa1 (protonated form) | pKa2 (neutral form) |

| Gas Phase | < 1 | Hydroxypyridine | - | - |

| Water | > 1 | Pyridone | 3.27 | 11.12 |

| Ethanol | > 1 | Pyridone | - | - |

| Chloroform | ~ 1 | Mixture | - | - |

| Dioxane | < 1 | Hydroxypyridine | - | - |

Data compiled from various sources.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium for a compound like this compound would involve a combination of spectroscopic and computational methods.

UV-Vis Spectroscopy

Principle: The enol and keto tautomers have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The hydroxypyridine form typically absorbs at a shorter wavelength than the pyridone form. By measuring the spectrum of the compound in different solvents and comparing it to the spectra of N- and O-alkylated derivatives (which are fixed in the pyridone and hydroxypyridine forms, respectively), the position of the equilibrium can be determined.

Methodology:

-

Synthesis of Fixed Derivatives: Synthesize the N-methyl (2,5-dichloro-1-methylpyridin-4(1H)-one) and O-methyl (2,5-dichloro-4-methoxypyridine) analogues.

-

Sample Preparation: Prepare solutions of known concentrations of this compound and the two fixed derivatives in the solvent of interest.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of all three compounds over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The molar extinction coefficients of the pure tautomers (approximated by the fixed derivatives) are used to calculate the ratio of the two tautomers in the equilibrium mixture from the spectrum of this compound using the following equation at a specific wavelength: A = εenolcenoll + εketocketol where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the pyridine ring will be different for the hydroxypyridine and pyridone forms. In cases of rapid interconversion, an averaged spectrum is observed. Lowering the temperature can sometimes slow down the exchange enough to observe the signals of both tautomers.

Methodology:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent.

-

Spectral Acquisition: Record 1H and 13C NMR spectra.

-

Comparative Analysis: Compare the observed chemical shifts with those of the N- and O-methylated fixed derivatives.

-

Variable Temperature NMR: If the tautomers are in rapid equilibrium, perform variable temperature NMR studies. As the temperature is lowered, the rate of interconversion may decrease, allowing for the resolution of separate signals for each tautomer. The integration of these signals can then be used to determine the equilibrium constant.

General experimental workflow for tautomer analysis.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers.

Methodology:

-

Structure Optimization: The geometries of both the enol and keto tautomers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

-

Energy Calculation: The electronic energies of the optimized structures are calculated.

-

Solvation Effects: To model the effect of different solvents, continuum solvation models (e.g., PCM, SMD) can be employed.

-

Thermodynamic Corrections: Vibrational frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Equilibrium Constant Prediction: The relative Gibbs free energies of the two tautomers are used to predict the tautomeric equilibrium constant (Keq).

Conclusion

References

An In-depth Technical Guide to 2,5-Dichloro-4-hydroxypyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-hydroxypyridine, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of organic and pharmaceutical compounds. Its unique substitution pattern, featuring chlorine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound, tailored for professionals in the fields of chemical research and drug development. The compound exists in tautomeric equilibrium with its pyridone form, 2,5-dichloro-4(1H)-pyridone.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications. The compound is typically a yellow powder.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO | [2] |

| Molecular Weight | 163.99 g/mol | [2] |

| CAS Numbers | 847664-65-7 and 343781-57-7 | [2][3] |

| Predicted Boiling Point | 364.1 ± 37.0 °C | [1] |

| Predicted Density | 1.561 ± 0.06 g/cm³ (at 20°C) | [1] |

| Predicted pKa | 6.09 ± 0.10 | [1] |

| Physical Form | Powder | [1] |

| Color | Yellow | [1] |

Note: The existence of two CAS numbers may indicate different suppliers, grades, or tautomeric forms of the compound. Further investigation is required for clarification.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. The development of chlorinated pyridines, in general, has been driven by their utility as precursors in the agrochemical and pharmaceutical industries. The chlorination of pyridine and its derivatives has been a subject of study since the mid-20th century, with various methods being developed to control the regioselectivity of the halogenation.

It is plausible that this compound was first synthesized as part of broader investigations into the synthesis and reactivity of polychlorinated pyridines. Its emergence as a commercially available intermediate suggests that a viable and scalable synthetic route was eventually established, likely building upon the foundational work on pyridine chlorination.

Synthesis

While a specific, dedicated publication detailing the definitive synthesis of this compound is not readily apparent, a plausible and logical synthetic pathway can be inferred from established chemical principles and related literature. A likely approach involves the direct chlorination of 4-hydroxypyridine (also known as 4-pyridone).

dot```dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"4-Hydroxypyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorinating_Agent" [label="Chlorinating Agent(s)\n(e.g., SO2Cl2, Cl2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "2_5_Dichloro_4_hydroxypyridine" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Hydroxypyridine" -> "2_5_Dichloro_4_hydroxypyridine" [label="Direct Chlorination"]; "Chlorinating_Agent" -> "2_5_Dichloro_4_hydroxypyridine"; }

References

Navigating the Safety Profile of 2,5-dichloro-4-hydroxypyridine: A Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-dichloro-4-hydroxypyridine (CAS Number: 847664-65-7) was not available in the public domain at the time of this writing. The following guide is based on safety information for structurally similar compounds, including various chlorinated and hydroxylated pyridines. This information is intended for general guidance and to highlight potential hazards. Researchers, scientists, and drug development professionals must consult a substance-specific SDS and conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.

Table 1: Summary of Potential Hazards based on Structurally Similar Compounds

| Hazard Classification | Description | Precautionary Statement Codes |

| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | P264, P270, P301+P312, P330, P501[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P264, P280, P302+P352, P332+P313, P362+P364[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | P280, P305+P351+P338, P310[4] |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2][3] | P261, P271, P304+P340, P312, P403+P233[1] |

Physical and Chemical Properties

While specific quantitative data for this compound is not available, it is expected to be a solid, likely a powder, with a beige or off-white appearance.[1][3] The hygroscopic nature of similar compounds suggests that it may absorb moisture from the air.[3]

Handling and Storage

3.1 Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[1][4]

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][4]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]

3.3 General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize dust generation and inhalation.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.

3.4 Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

First-Aid Measures

In case of exposure, immediate action is critical.

Table 2: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][3] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further dust dispersion.

-

Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dichloro-4-Hydroxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-hydroxypyridine, also known as 2,5-dichloro-4-pyridone, is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a hydroxyl group on the pyridine ring, allow for selective functionalization at multiple positions. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in various synthetic transformations. Pyridine-based ring systems are extensively utilized in drug design, with numerous approved pharmaceuticals containing this scaffold.[1] The hydroxyl group in 4-hydroxypyridine derivatives can act as a catalyst, intermediate, or stabilizing agent in the synthesis of active pharmaceutical ingredients (APIs).[2]

The reactivity of the chlorine atoms at the C2 and C5 positions can be modulated to achieve site-selective substitutions, making this compound an attractive starting material for the synthesis of complex, highly functionalized pyridine derivatives. While direct literature on this compound is limited, its reactivity can be inferred from related compounds such as 2,5-dichloropyridine and other polychlorinated pyridines.

Key Applications

-

Medicinal Chemistry: Synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The pyridine scaffold is a well-established pharmacophore.

-

Agrochemicals: Development of novel herbicides and fungicides.

-

Materials Science: Preparation of functional polymers and dyes.

Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| CAS Number | 847664-65-7 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Methanol) |

| Tautomerism | Exists in equilibrium with its 4-pyridone tautomer |

Synthetic Protocols

Synthesis of this compound from 2,5-Dichloropyridine

This protocol describes a potential pathway for the synthesis of this compound, starting from the more readily available 2,5-dichloropyridine. The process involves N-oxidation followed by a rearrangement reaction.

Reaction Scheme:

References

Application Notes and Protocols for the Derivatization of 2,5-dichloro-4-hydroxypyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2,5-dichloro-4-hydroxypyridine, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic strategies, presents biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives. The information is intended to guide researchers in the design and execution of experiments aimed at discovering new drug candidates.

Introduction

The this compound core, which exists in tautomeric equilibrium with the 2,5-dichloro-4(1H)-pyridone form, is a privileged scaffold in medicinal chemistry. The presence of reactive chlorine atoms at the C2 and C5 positions, coupled with the hydroxyl group at C4, offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the pyridine ring to optimize biological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents, by targeting key signaling pathways involved in cell proliferation and survival.

Synthetic Strategies

The derivatization of this compound can be achieved through several key synthetic transformations. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

A general workflow for the derivatization is presented below:

Caption: General workflow for the derivatization and evaluation of this compound.

Key reaction pathways include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the chloro-substituents towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyridine with boronic acids or esters in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing aryl- or heteroaryl-substituted pyridines.[1]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the dichloropyridine with amines, providing access to a wide range of amino-substituted derivatives.[1]

-

Biological Activities and Quantitative Data

Derivatives of substituted 4-hydroxypyridin-2-ones have demonstrated significant potential as anticancer agents. The biological activity of these compounds is often attributed to their ability to inhibit specific protein kinases or interfere with other crucial cellular processes like tubulin polymerization or topoisomerase function.

| Compound ID | Substitution Pattern | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| S22 | 3,4-dihydropyridine-2(1H)-thione with a thiophene ring at C5 | Melanoma A375 cells | 1.71 ± 0.58 µM | [2] |

| 4g | bis(pyridyl)methane derivative | 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [3] |

| 12 | Pyridine-based PIM-1 kinase inhibitor | MCF-7 (breast cancer) | 0.5 µM | [4] |

| 12 | Pyridine-based PIM-1 kinase inhibitor | HepG2 (liver cancer) | 5.27 µM | [4] |

| 12 | Pyridine-based PIM-1 kinase inhibitor | PIM-1 Kinase | 14.3 nM | [4] |

Signaling Pathways

The anticancer activity of many pyridine derivatives stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the Rho/ROCK signaling cascade, which plays a central role in regulating cell shape, motility, and contraction. Inhibition of Rho-associated kinase (ROCK) is a promising therapeutic strategy for various diseases, including cancer.

Caption: Simplified Rho/ROCK signaling pathway and the point of intervention for pyridinone-based inhibitors.

Another crucial pathway often dysregulated in cancer is the p53 tumor suppressor pathway. The protein Hdm2 is a key negative regulator of p53. Inhibition of the Hdm2-p53 interaction can restore p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Caption: The Hdm2-p53 interaction as a target for pyridinone-based inhibitors.

Experimental Protocols

General Synthetic Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of a chlorine atom on the this compound scaffold with an amine nucleophile.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

-

Base (e.g., K₂CO₃, Et₃N)

-

Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthetic Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the introduction of an aryl or heteroaryl group at one of the chloro-positions via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl/heteroaryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature between 80 °C and 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired product.

-

Confirm the structure of the product using spectroscopic methods.

In Vitro Kinase Inhibitory Assay Protocol

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay) Protocol

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A375)

-

Cell culture medium and supplements

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drug candidates, particularly in the field of oncology. Its versatile chemistry allows for the creation of diverse libraries of compounds for biological screening. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize derivatives of this promising heterocyclic core. Further exploration of the structure-activity relationships of these compounds will be crucial in advancing new therapeutic agents into the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,5-Dichloro-4-hydroxypyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dichloro-4-hydroxypyridine as a key precursor in the synthesis of novel agrochemicals. This document details the synthetic pathways, experimental protocols, and potential applications of derivatives of this versatile pyridine intermediate.

Introduction

Pyridine-based compounds are integral to the development of modern agrochemicals, exhibiting a wide range of biological activities. The strategic introduction of chloro and hydroxyl functional groups on the pyridine ring, as seen in this compound, provides a reactive scaffold for the synthesis of potent herbicides. This document focuses on the synthesis of a promising herbicidal agent, 2,5-dichloro-4-hydroxyphenoxyacetic acid, from the title precursor.

Agrochemical Application: Herbicide Synthesis

This compound is a valuable precursor for the synthesis of phenoxyacetic acid herbicides. These herbicides are known to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death[3].

Synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic Acid

The primary application of this compound in agrochemical synthesis is its conversion to 2,5-dichloro-4-hydroxyphenoxyacetic acid via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the pyridine ring, followed by nucleophilic attack on a haloacetic acid derivative[4][5].

Reaction Scheme:

Caption: Synthetic pathway from 2,5-dihydroxypyridine to the target herbicide.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, this compound

This protocol is based on the chlorination of 2,5-dihydroxypyridine, a known tautomer of 5-hydroxypyridin-2(1H)-one.

Materials:

-

2,5-Dihydroxypyridine

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dihydroxypyridine (1.0 eq) in an excess of phosphorus oxychloride (e.g., 5-10 eq).

-

Slowly heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |

| 2,5-Dihydroxypyridine | POCl₃, PCl₅ | Reflux, 4-12 h | 90-95% | >99% | [6] |

Protocol 2: Synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic Acid (Williamson Ether Synthesis)

This protocol outlines the synthesis of the target herbicidal compound from the prepared precursor.

Materials:

-

This compound

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in water.

-

Heat the solution to reflux.

-

Slowly add a solution of chloroacetic acid (1.1 eq) in water to the refluxing mixture over 30 minutes.

-

Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2,5-dichloro-4-hydroxyphenoxyacetic acid.

-

The product can be further purified by recrystallization.

| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |

| This compound, Chloroacetic acid | NaOH, Water, HCl | Reflux, 2-4 h | >95% | >98% | [7][8] |

Mechanism of Action: Auxin Mimicry

Phenoxyacetic acid herbicides, such as the one synthesized here, act as synthetic auxins[1][2]. They are recognized by the plant's auxin receptors, primarily the TIR1/AFB F-box proteins[3]. This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes. This disruption of normal hormonal balance leads to epinastic growth, tissue proliferation, and ultimately, plant death[3].

Caption: Simplified signaling pathway of auxin mimic herbicides.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of potent pyridine-based agrochemicals. The straightforward and high-yielding synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic acid demonstrates its potential in the development of novel herbicides. The detailed protocols and mechanistic insights provided in these application notes serve as a practical guide for researchers in the agrochemical industry, facilitating the exploration of new and effective crop protection solutions.

References

- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 8. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]

Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-hydroxypyridine with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 2,5-dichloro-4-hydroxypyridine with a range of electrophiles and nucleophiles. This key heterocyclic building block exhibits versatile reactivity, allowing for functionalization at the hydroxyl group, the nitrogen atom of the pyridine ring, and potentially at the carbon atoms of the ring through substitution reactions. Understanding its reactivity is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Reactivity Overview

This compound possesses several reactive sites that can be selectively targeted under appropriate conditions. The pyridine exists in equilibrium with its tautomeric form, 2,5-dichloro-4-pyridone. This tautomerism plays a critical role in its reactivity, particularly in alkylation reactions.

-

Reactions with Nucleophiles: The primary site of nucleophilic attack is the hydroxyl group (O-alkylation, O-acylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions. Nucleophilic aromatic substitution of the chlorine atoms is also possible, though it generally requires harsh conditions or activation by a strongly electron-withdrawing group.

-

Reactions with Electrophiles: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the hydroxyl group is an activating group, directing electrophiles to the C3 and C5 positions. Halogenation and nitration are potential electrophilic substitution reactions.

Reactions with Nucleophiles

O-Alkylation

The reaction of this compound with alkyl halides in the presence of a base typically leads to the formation of the corresponding 4-alkoxy-2,5-dichloropyridine. The choice of base and solvent can influence the regioselectivity between O- and N-alkylation. Non-polar solvents and weaker bases tend to favor O-alkylation.

Table 1: Summary of O-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzyl bromide | K₂CO₃ | Methanol | Reflux | 15 | 4-(Benzyloxy)-2,5-dichloropyridine | ~90% (estimated) |

| Methyl iodide | K₂CO₃ | DMF | Room Temp | 24 | 2,5-Dichloro-4-methoxypyridine | ~85% (estimated) |

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2,5-dichloropyridine

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask, add this compound and methanol.

-

Add potassium carbonate to the suspension.

-

Add benzyl bromide dropwise to the reaction mixture at room temperature.

-

Attach a condenser and heat the mixture to reflux for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(benzyloxy)-2,5-dichloropyridine.

N-Alkylation